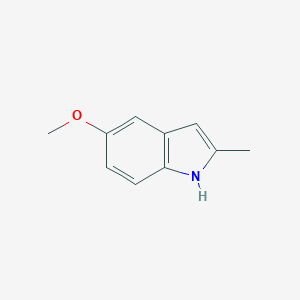

5-Methoxy-2-methylindole

Descripción

Overview of Indole (B1671886) Derivatives in Medicinal Chemistry

Indole, a versatile heterocyclic compound, and its derivatives are a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities. nih.govbohrium.com These compounds are considered privileged scaffolds due to their ability to mimic protein structures, allowing them to interact with a diverse range of biological targets. nih.gov The indole nucleus is a common feature in numerous natural products and has been extensively incorporated into the design of modern drugs. bohrium.comopenmedicinalchemistryjournal.com

The therapeutic potential of indole derivatives spans a multitude of applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. nih.govmdpi.com In the realm of oncology, certain indole derivatives, such as the vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine, function by inhibiting tubulin polymerization, a critical process for cell division in cancer cells. mdpi.com Others have been designed to target key biological players like protein kinases and histone deacetylases. mdpi.com

Beyond cancer, indole-containing compounds have made significant contributions to the management of inflammation. mdpi.com A prime example is Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that has been in clinical use for many years. openmedicinalchemistryjournal.commdpi.com Researchers continue to explore novel indole derivatives that can modulate inflammatory pathways, offering potential treatments for chronic inflammatory conditions. mdpi.com The broad-spectrum bioactivity of indole derivatives underscores their enduring importance in the quest for new and effective therapeutic agents. nih.gov

Significance of 5-Methoxy-2-methylindole in Chemical and Biological Studies

This compound is a specific indole derivative that has garnered attention in various scientific research domains, including medicinal chemistry, organic synthesis, and developmental biology. pubcompare.ai Its chemical structure, featuring a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position of the indole ring, imparts unique properties that influence its reactivity and biological interactions. ontosight.aisolubilityofthings.com The presence of these substituents can affect the compound's solubility and its engagement in chemical reactions. ontosight.aisolubilityofthings.com

One of the most notable applications of this compound is in marine biology, specifically in inducing metamorphosis in cnidarians, such as jellyfish polyps. researchgate.net It has been shown to be a potent trigger for strobilation, the process by which polyps transform into juvenile medusae. researchgate.netgriffith.edu.au This has made it a valuable tool for studying the developmental biology of these organisms. Research has demonstrated that this compound can be more effective and act more rapidly than other indole compounds, like indomethacin, in inducing this transformation in some species. researchgate.netdunnlab.org

In the field of medicinal chemistry, indole derivatives, including this compound, are investigated for a range of potential therapeutic applications. ontosight.ai Studies have explored its potential antiviral, anti-inflammatory, and anticancer properties. The compound has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Furthermore, it participates in the metabolic synthesis of arylacetic acid derivatives, which are known for their anti-inflammatory effects.

Historical Context of Indole Research Relevant to this compound

The journey of indole research began with its discovery in the 19th century, and since then, the indole nucleus has become recognized as a crucial structural motif in a vast number of biologically active compounds. openmedicinalchemistryjournal.com Early research focused on indole alkaloids extracted from natural sources, such as Rauwolfia serpentina, which yielded reserpine, an antihypertensive agent. openmedicinalchemistryjournal.com Another significant early discovery was auxin (indole-3-acetic acid), a plant growth hormone vital for cell division. openmedicinalchemistryjournal.com

The development of synthetic methods for creating indole derivatives, most notably the Fischer indole synthesis, revolutionized the field. This method, and subsequent advancements, have enabled chemists to synthesize a wide variety of substituted indoles, including this compound, with high purity and yield. ontosight.ai The ability to create these compounds in the laboratory has been instrumental in exploring their structure-activity relationships and therapeutic potential. nih.gov

The anti-inflammatory properties of indole derivatives were brought to the forefront with the development and widespread use of indomethacin. openmedicinalchemistryjournal.commdpi.com This paved the way for further investigation into how modifications to the indole scaffold, such as the addition of methoxy and methyl groups seen in this compound, could influence biological activity. researchgate.net More recent research has expanded into understanding the role of indole compounds in complex biological processes like metamorphosis in marine invertebrates, highlighting the ever-evolving and diverse applications of this important class of molecules. researchgate.netdunnlab.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWGLJOQFUMFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148115 | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-74-0 | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 5 Methoxy 2 Methylindole

Established Synthesis Routes for 5-Methoxy-2-methylindole

The synthesis of this compound, a significant heterocyclic compound, is primarily achieved through several established chemical routes. These methodologies, including the classic Fischer indole (B1671886) synthesis and modern catalytic approaches, offer pathways to this valuable indole derivative.

Fischer Indole Synthesis Approach for this compound

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone method for constructing the indole nucleus. testbook.comwikipedia.org It is a versatile and widely applied reaction for preparing substituted indoles, including this compound. testbook.comrsc.org The process involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the specific reactants are (4-methoxyphenyl)hydrazine (B1593770) and acetone (B3395972).

The reaction mechanism for the Fischer indole synthesis is a well-documented, multi-step process. wikipedia.orgjk-sci.com

Hydrazone Formation : The initial step is the condensation reaction between (4-methoxyphenyl)hydrazine and acetone to form the corresponding phenylhydrazone. testbook.com

Tautomerization : The resulting hydrazone tautomerizes to an enamine intermediate. wikipedia.orgjk-sci.com

chemicalbook.comchemicalbook.com-Sigmatropic Rearrangement : Under acidic conditions, the protonated enamine undergoes a crucial chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene (B151609) ring. testbook.comwikipedia.org

Rearomatization and Cyclization : A subsequent proton transfer leads to the restoration of the aromatic ring, forming a diimine intermediate. This intermediate then undergoes an intramolecular cyclization. jk-sci.com

Ammonia (B1221849) Elimination : The final step involves the elimination of an ammonia molecule from the cyclized intermediate under the influence of the acid catalyst, resulting in the formation of the stable, aromatic this compound ring system. wikipedia.org

The efficiency and outcome of the Fischer indole synthesis are highly dependent on several key parameters. The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride) being commonly employed. testbook.comwikipedia.orgrsc.org The reaction typically requires elevated temperatures to proceed effectively. organic-chemistry.org

Table 1: Key Parameters for Fischer Indole Synthesis

| Parameter | Description | Examples |

| Reactants | A phenylhydrazine and a ketone or aldehyde. | (4-methoxyphenyl)hydrazine, Acetone |

| Catalyst | Brønsted or Lewis acids are required to facilitate the rearrangement and cyclization steps. | H₂SO₄, Polyphosphoric acid (PPA), ZnCl₂ |

| Temperature | Elevated temperatures are generally necessary to overcome the activation energy of the rearrangement. | Typically refluxing in a suitable solvent. |

| Reaction Time | Varies depending on the specific substrates and conditions. | Can range from a few hours to several hours. testbook.com |

The Fischer indole synthesis is a robust and scalable reaction, making it suitable for industrial applications. researchgate.net Process development for related 5-methoxyindole (B15748) derivatives has demonstrated that the synthesis can be operated safely on a large scale (at least 1 molar scale) while achieving high yields and producing minimal waste. researchgate.net Optimization for industrial production focuses on factors such as the cost and availability of starting materials, catalyst efficiency and recovery, reaction time, temperature control, and purification methods to maximize yield and purity while ensuring operational safety. While specific yield data for the industrial production of this compound is not publicly detailed, yields for Fischer indole syntheses are generally good, often exceeding 60-80% under optimized conditions for 5-substituted indoles. luc.edu

Nucleophilic Aromatic Substitution Method for Methoxy (B1213986) Group Introduction

An alternative strategy for synthesizing this compound involves the introduction of the methoxy group onto a pre-existing 2-methylindole (B41428) ring via a nucleophilic aromatic substitution (SNA_r) reaction. This approach typically starts with a 5-halo-2-methylindole, such as 5-bromo-2-methylindole. The halogen atom serves as a leaving group, which is displaced by a methoxide (B1231860) nucleophile.

A patented method for the synthesis of the parent compound, 5-methoxyindole, illustrates this approach effectively. google.com The process involves reacting 5-bromoindole (B119039) with a methanol (B129727) solution of sodium methoxide in the presence of a specialized catalyst system. google.com This methodology is directly applicable to the synthesis of this compound from 5-bromo-2-methylindole. The reaction is carried out at elevated temperatures, typically around 80-120 °C, for a duration of 5-10 hours. google.com

Table 2: Reaction Conditions for Nucleophilic Aromatic Substitution

| Parameter | Value/Condition | Source |

| Starting Material | 5-bromoindole | google.com |

| Reagent | Sodium methoxide in methanol | google.com |

| Catalyst | Nitrogen-containing heterocycle & Monovalent copper complex | google.com |

| Temperature | 80-120 °C | google.com |

| Time | 5-10 hours | google.com |

| Conversion Rate | >95% | google.com |

The success of the nucleophilic aromatic substitution for introducing a methoxy group is heavily reliant on the catalyst system. Traditional, uncatalyzed SNA_r reactions require harsh conditions and arenes that are highly activated by electron-withdrawing groups. nih.gov For less activated substrates, copper-catalyzed methods have been developed to facilitate the reaction.

The patented system for 5-methoxyindole synthesis employs a dual-component catalyst comprising a nitrogen-containing heterocycle and a monovalent copper complex. google.com Specifically, a combination of methylimidazole and cuprous bromide (CuBr) has been shown to be effective. google.com In one example, phenanthroline, methylimidazole, and cuprous bromide were added to the reaction mixture of 5-bromoindole and sodium methoxide. The reaction, when heated to 110 °C for 10 hours, resulted in a 96.4% conversion of the 5-bromoindole with a 91% selectivity for the desired 5-methoxyindole product. google.com This catalyst system reduces the cost and improves the reaction selectivity, making it an efficient method for synthesizing 5-methoxyindoles. google.com

Other Synthetic Methods for this compound

Beyond the Fischer synthesis and SNA_r, other methods have been developed for the construction of methoxy-substituted indoles. chim.it These routes often begin with substituted anilines, such as p-anisidine (B42471) (4-methoxyaniline), and build the indole ring through different cyclization strategies. luc.edu

One notable approach is the cyclization of α-anilino acetals, which can be formed by reacting the corresponding aniline (B41778) with an acetal (B89532) derivative of an α-haloaldehyde. luc.edu For substrates with strongly activating groups like the 5-methoxy group, these cyclizations can proceed in high yields. luc.edu For instance, the synthesis of 5-methylindole (B121678) via this route has been achieved with yields of 83-86%. luc.edu

Other classical named reactions used for the synthesis of methoxy-activated indoles include the Bischler and Hemetsberger indole syntheses, which provide alternative pathways from different starting materials. chim.it These methods contribute to the diverse synthetic toolbox available for accessing complex and highly substituted indole derivatives like this compound.

Chemical Reactivity and Transformation of this compound

This compound is a useful organic raw material for a variety of chemical syntheses. guidechem.comlookchem.com Its reactivity is influenced by the electron-donating methoxy group on the benzene ring and the methyl group at the C2 position of the indole nucleus.

Oxidation Reactions and Derivative Formation

The indole nucleus, being electron-rich, is generally susceptible to oxidation. However, the primary utility of this compound in documented research lies in its role as a building block for various derivatives through reactions other than direct oxidation of the indole ring. It serves as a key reactant in the preparation of a range of compounds. lookchem.comsigmaaldrich.com

These synthetic applications include:

Indolylquinoxalines: Formed through condensation reactions. lookchem.comsigmaaldrich.com

Alkylindoles: Prepared via Iridium-catalyzed reductive alkylation. lookchem.comsigmaaldrich.com

Arylated Indoles: Synthesized using arylation reactions in the presence of a palladium acetate (B1210297) catalyst. lookchem.comsigmaaldrich.com

Friedel-Crafts Alkylation Products: Resulting from enantioselective Friedel-Crafts alkylation. lookchem.comsigmaaldrich.com

Cyclopentaindolones: Created through stereoselective [3+2] cyclopentannulation. lookchem.comsigmaaldrich.com

Furthermore, this compound is employed as an inhibitor of the chlorinating activity of myeloperoxidase (MPO). guidechem.com

Reduction Reactions

While the indole ring itself is relatively stable and not typically reduced under standard conditions, reduction reactions are critical in the multi-step synthesis of tryptamine (B22526) derivatives starting from this compound. Specifically, the reduction of an intermediate glyoxalylamide precursor is a key step, as detailed further in section 2.2.4.2. shulginresearch.net

Electrophilic Substitution Reactions on the Indole Ring

The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the stability of the resulting intermediate. The presence of the electron-donating 5-methoxy group further enhances the nucleophilicity of the ring system. chim.it Studies have quantified the nucleophilicity of this compound, confirming its high reactivity in electrophilic substitutions. uni-muenchen.de

Deuterium labelling experiments on the related 5-methoxyindole have shown that electrophilic substitution can occur through two simultaneous pathways: a major route involving initial attack at the C3 position and a minor pathway involving direct attack at the C2 position. rsc.org The methyl group at the C2 position in this compound, however, directs electrophilic attack almost exclusively to the C3 position. A primary example of this reactivity is the acylation with oxalyl chloride, which proceeds at the C3 position and serves as the initial step in the synthesis of various tryptamines. shulginresearch.net

Synthesis of Tryptamine Derivatives from this compound (e.g., N,N-dialkylated tryptamines)

A significant application of this compound is in the synthesis of N,N-dialkylated tryptamines. shulginresearch.net This process follows a well-established synthetic route adapted from the Speeter and Anthony approach, which provides convenient access to a wide variety of tryptamines. shulginresearch.net The synthesis involves a two-step process: acylation to form a glyoxalylamide intermediate, followed by reduction to the final tryptamine product. shulginresearch.net

The first stage in the synthesis of tryptamine derivatives from this compound is the reaction with oxalyl chloride. shulginresearch.net This electrophilic acylation occurs at the C3 position of the indole ring to yield a reactive this compound-3-yl-glyoxalyl chloride intermediate. shulginresearch.net This intermediate is typically not isolated but is reacted in situ with a primary or secondary amine. shulginresearch.netgoogle.com This subsequent reaction forms a stable glyoxalylamide precursor, which is the direct substrate for the final reduction step. shulginresearch.net

A study detailed the synthesis of thirteen such N,N-dialkyl glyoxalylamide precursors from the glyoxalyl chloride intermediate. shulginresearch.net

| Precursor ID | Amine Reactant | Resulting Glyoxalylamide Precursor Name |

|---|---|---|

| 1a | Dimethylamine | This compound-3-yl-N,N-dimethylglyoxalylamide |

| 2a | Diethylamine | This compound-3-yl-N,N-diethylglyoxalylamide |

| 3a | Dipropylamine | This compound-3-yl-N,N-dipropylglyoxalylamide |

| 4a | Diisopropylamine | This compound-3-yl-N,N-diisopropylglyoxalylamide |

| 5a | Dibutylamine | This compound-3-yl-N,N-dibutylglyoxalylamide |

The final step in the synthesis is the reduction of the amide and ketone carbonyl groups of the glyoxalylamide precursors. shulginresearch.net This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in a suitable solvent like tetrahydrofuran (B95107) (THF). shulginresearch.netgoogle.com The reduction converts the glyoxalylamide moiety into the ethylamine (B1201723) side chain characteristic of tryptamines, yielding the desired N,N-dialkylated 5-methoxy-2-methyltryptamine derivatives. shulginresearch.net

This reduction step is highly efficient and provides good yields of the final products. shulginresearch.net

| Product ID | Precursor | Final Tryptamine Product Name |

|---|---|---|

| 1 | 1a | 5-Methoxy-2-methyl-N,N-dimethyltryptamine (MMDT) |

| 2 | 2a | 5-Methoxy-2-methyl-N,N-diethyltryptamine |

| 3 | 3a | 5-Methoxy-2-methyl-N,N-dipropyltryptamine |

| 4 | 4a | 5-Methoxy-2-methyl-N,N-diisopropyltryptamine |

| 5 | 5a | 5-Methoxy-2-methyl-N,N-dibutyltryptamine |

Pharmacological and Biological Research of 5 Methoxy 2 Methylindole and Its Derivatives

Mechanism of Action at Molecular and Cellular Levels

Interaction with Molecular Targets and Pathways

The biological effects of 5-Methoxy-2-methylindole derivatives are underpinned by their interactions with specific molecular targets and signaling pathways. In the context of antiviral activity, the derivative 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole (526A) targets components of the innate immune signaling cascade. nih.govplos.org Research demonstrates that it inhibits the activation of the transcription factors IRF3 and STAT1, which are critical for inducing type I interferon responses to viral infections. nih.govplos.orgnih.gov It also partially blocks the activation of the RIG-I pathway, an upstream sensor of viral RNA. nih.govplos.org

In the realm of neuroprotection, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has been shown to modulate key molecules involved in neuronal survival and function. It effectively restores the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for promoting the survival of neurons, and acetylcholine (B1216132), a neurotransmitter essential for memory and learning. mdpi.com Another related methoxyindole, 5-Methoxytryptophan (5-MTP), has been shown to interact directly with the Toll-like receptor 2 (TLR2) signaling pathway, specifically by blocking the TLR2-MyD88-TRAF6 signaling cascade in macrophages, which is involved in inflammation and fibrosis. nih.govresearchgate.netresearchgate.net

Influence on Enzymatic Activities and Receptor Binding

Derivatives of this compound have been shown to directly influence the activity of several key enzymes. The parent compound, this compound, is an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation.

In the context of neurological disorders, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO) was found to possess monoamine oxidase B (MAO-B) inhibiting effects. mdpi.com MAO-B is an enzyme that breaks down neurotransmitters and its inhibition is a therapeutic strategy in Parkinson's disease. The same study showed that 5MeO normalized the increased activity of acetylcholine esterase in a rat model of Alzheimer's-type dementia. mdpi.com Another derivative, 5-methoxyindole-2-carboxylic acid (MICA), acts as an inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH), which contributes to its neuroprotective effects against ischemic injury. mdpi.comresearchgate.net

Modulation of Cellular Signaling Pathways

Methoxyindole compounds modulate various cellular signaling pathways to exert their biological effects. The antiviral derivative 526A influences the host's immune signaling by suppressing the IRF3 and STAT1 pathways, thereby repressing the type I interferon response. nih.govplos.orgnih.gov It also partially inhibits the RIG-I pathway, which is crucial for detecting viral pathogens. nih.govplos.org

A related compound, 5-Methoxytryptophan (5-MTP), has been shown to block the TLR2 signaling pathway by inhibiting the TLR2-MyD88-TRAF6 cascade, which in turn suppresses NF-κB activation in macrophages. nih.govresearchgate.netresearchgate.net In a different context, 5-MTP was also found to alleviate liver fibrosis by modulating the FOXO3a/miR-21/ATG5 signaling pathway, which is involved in autophagy. nih.gov These findings highlight the ability of the methoxyindole scaffold to interact with and modulate complex cellular signaling networks involved in immunity, inflammation, and cellular homeostasis.

Aryl Hydrocarbon Receptor (AhR) Modulation by Methoxyindoles

A significant mechanism of action for methoxyindoles involves the modulation of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govresearchgate.net The AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell cycle control. nih.gov

A comprehensive study of 22 different methylated and methoxylated indoles revealed that these compounds can act as agonists (activators), partial agonists, or antagonists (inhibitors) of the human AhR. nih.govnih.gov The specific activity depends on the subtle chemical structure of the indole (B1671886). For instance, 7-Methoxyindole was identified as an effective AhR agonist, with a relative efficacy (EMAX) of 80% compared to the potent AhR agonist dioxin. nih.govnih.gov In contrast, other methylated indoles without the methoxy (B1213986) group acted as antagonists. nih.gov

Activation of AhR by agonist ligands like 7-Methoxyindole leads to the nuclear translocation of the receptor, its binding to promoter regions of target genes (such as CYP1A1), and subsequent induction of their expression. nih.govnih.gov This was confirmed by observing increased CYP1A1 mRNA levels in cells treated with these compounds. nih.gov Molecular modeling studies suggest that both agonists and antagonists likely share the same binding pocket on the AhR but adopt unique binding modes that determine their functional effect. nih.govresearchgate.net This ability to selectively modulate AhR activity makes methoxyindoles an important class of compounds for studying and potentially targeting AhR-mediated pathways. nih.govresearchgate.net

| Compound | Activity Type | Efficacy (EMAX relative to Dioxin) | Potency (IC50) | Reference |

|---|---|---|---|---|

| 4-Me-indole | Agonist | 134% | N/A | nih.govnih.gov |

| 6-Me-indole | Agonist | 91% | N/A | nih.govnih.gov |

| 7-MeO-indole | Agonist | 80% | N/A | nih.govnih.gov |

| 3-Me-indole | Antagonist | N/A | 19 µM | nih.govnih.gov |

| 2,3-diMe-indole | Antagonist | N/A | 11 µM | nih.govnih.gov |

| 2,3,7-triMe-indole | Antagonist | N/A | 12 µM | nih.govnih.gov |

Agonist and Antagonist Activities

Research into the pharmacological activities of methylated and methoxylated indoles has identified them as ligands for the human Aryl Hydrocarbon Receptor (AhR). nih.gov A study examining 22 different methylated and methoxylated indoles revealed a range of activities, classifying them as full agonists, partial agonists, or antagonists of AhR. nih.govnih.gov

Among the tested compounds, the most effective agonists, relative to the potent AhR activator dioxin, were 4-Me-indole and 6-Me-indole. researchgate.net Notably, a methoxyindole, 7-MeO-indole, also demonstrated significant agonist efficacy. nih.govresearchgate.net Conversely, other indole structures, such as 3-Me-indole and 2,3-diMe-indole, were found to be the most effective antagonists of the AhR. nih.govnih.govresearchgate.net These findings illustrate that subtle changes in the chemical structure of the indole ring system determine whether a compound will act as an agonist or an antagonist for this receptor. nih.gov Molecular modeling suggests that both agonists and antagonists likely occupy the same binding pocket within the receptor. nih.govresearchgate.net

Molecular Docking and Binding Pocket Analysis

Molecular docking studies are instrumental in predicting the interaction between a ligand and a protein at the atomic level, which can elucidate the basis of the compound's biological activity. nih.gov Such in silico analyses have been performed on derivatives of this compound to understand their pharmacological potential.

One detailed study focused on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), a derivative of this compound. nih.govresearchgate.net The molecular docking analysis of MMINA with various proteins revealed strong binding interactions. For instance, when docked with the iNOS protein, MMINA exhibited a binding energy of -12.38, with key covalent bonds formed by the acetohydrazine and nitrophenyl ring moieties. nih.gov The docking of MMINA within the active site of proteins like COX-2, STAT3, and TNF-α also showed significant binding free energies of -9.00 and -10.19 for COX-2 and STAT3, respectively. nih.govresearchgate.net In the binding pocket of STAT3, the methoxy moiety of the MMINA compound was involved in hydrogen bonding with the amino acid residues LEU:280 and GLN:318. nih.gov

Furthermore, broader molecular modeling studies on a range of methylindoles and methoxyindoles suggest that compounds with both agonist and antagonist activities likely share the same binding pocket within their target receptor, but they adopt unique binding modes that dictate their specific function. nih.govresearchgate.net

Applications in Developmental Biology and Marine Research

Induction of Strobilation in Jellyfish Polyps

This compound has been identified as a potent chemical trigger for strobilation, the process of asexual reproduction in scyphozoan jellyfish where a sessile polyp metamorphoses and releases pelagic ephyrae (juvenile medusae). qub.ac.ukresearchgate.net This compound and other indoles are considered valuable tools for artificially inducing strobilation in laboratory settings, offering a rapid and controllable method for studying jellyfish life cycles and producing medusae for research and aquaculture. researchgate.netresearchgate.net The effectiveness of this compound has been demonstrated across a broad diversity of jellyfish species. nih.gov

The effectiveness of this compound in inducing strobilation can be species-specific and is highly dependent on the concentration used.

Aurelia coerulea (Moon Jellyfish): In Aurelia coerulea, exposure to various concentrations of this compound successfully induces strobilation. griffith.edu.au However, the concentration directly impacts the quality of the resulting ephyrae. While concentrations from 0.7 µM to 5.0 µM can trigger the process, higher concentrations are associated with increased rates of deformities in the ephyrae produced. qub.ac.ukgriffith.edu.au For example, in one study, the number of deformed ephyrae was significantly higher in the 5.0 µM and 2.5 µM treatments compared to lower concentrations. qub.ac.ukgriffith.edu.au

Cassiopea andromeda (Upside-down Jellyfish): Studies on aposymbiotic (algae-free) C. andromeda polyps showed that this compound was significantly more effective at inducing strobilation than the compound indomethacin. researchgate.netresearchgate.net The induction process in this species took between 3 to 9 days. researchgate.net

Carybdea sp. (Box Jellyfish): In this cubozoan species, low concentrations of this compound (5 µM) were found to reliably induce complete and healthy metamorphosis into medusae. nih.gov

The following table summarizes the effect of different this compound concentrations on the strobilation of Aurelia coerulea polyps.

| Concentration (µM) | Exposure Duration | Outcome on Strobilation | Key Findings on Ephyrae |

|---|---|---|---|

| 5.0 | 3 days | Induces strobilation | Higher rate of deformities; lower survival rate compared to cooling method. qub.ac.ukgriffith.edu.au |

| 2.5 | 3 days | Induces strobilation | Lower survival rate compared to cooling method. qub.ac.ukgriffith.edu.au |

| 2.5 | 4 hours | Induces strobilation | Higher rate of deformities compared to 0.7 and 1.25 µM. qub.ac.ukgriffith.edu.au |

| 1.25 | 3 days | Induces strobilation | Similar number of ephyrae produced as cooling method. qub.ac.ukgriffith.edu.au |

| 1.25 | 4 hours | Induces strobilation | Similar number of ephyrae and deformities as 0.7 µM; faster pulsing rate observed in ephyrae after 14 days. qub.ac.ukgriffith.edu.au |

| 0.7 | 4 hours | Induces strobilation | Produces similar numbers of ephyrae as higher concentrations but with fewer deformities. qub.ac.ukgriffith.edu.au |

The traditional method for inducing strobilation in many temperate jellyfish species like Aurelia coerulea is a period of cooling. qub.ac.ukgriffith.edu.au Research has directly compared the efficacy and outcomes of chemical induction using this compound against this cooling method.

When polyps were exposed to the indole for a prolonged period (3 days), they successfully strobilated and produced a similar number of ephyrae as the cooled polyps. qub.ac.uk However, this prolonged exposure led to negative consequences for the polyps themselves. qub.ac.ukgriffith.edu.au In contrast, a short-term exposure (4 hours) to lower concentrations (0.7–1.25 µM) of this compound proved to be a viable and efficient alternative to cooling. qub.ac.ukgriffith.edu.au This short-duration chemical treatment resulted in successful strobilation, and the subsequent survival, behavior, and size of the ephyrae were similar to those produced via the cooling method. qub.ac.ukgriffith.edu.au This indicates that optimized chemical induction can match the positive outcomes of traditional methods without the time and energy investment required for temperature manipulation.

The concentration and duration of exposure to this compound are critical factors that significantly impact the health of the newly developed ephyrae and the viability of the remaining polyp.

Indole-induced strobilation, particularly at higher concentrations or with prolonged exposure, can be associated with developmental abnormalities. researchgate.net These can include a higher frequency of morphological deformities in the ephyrae, such as curly marginal lappets, and a reduction in their size. researchgate.netresearchgate.net

Crucially, the viability of the polyp post-strobilation is heavily influenced by the induction protocol. In experiments with Aurelia coerulea, a 3-day exposure to concentrations of 1.25, 2.5, and 5.0 µM of this compound resulted in the failure of the residual polyps to bud, and ultimately, they died after strobilation. qub.ac.ukgriffith.edu.au However, when the exposure was shortened to just 4 hours at concentrations of 0.7, 1.25, and 2.5 µM, the budding rates of the polyps were similar to those in the control (cooled) group, indicating that the polyps remained viable and capable of continued asexual reproduction. qub.ac.ukgriffith.edu.au

The following table summarizes the impact of different exposure protocols on the viability of Aurelia coerulea polyps and the survival of ephyrae.

| Exposure Protocol | Concentration (µM) | Polyp Viability Post-Strobilation | Ephyrae Survival |

|---|---|---|---|

| 3 days | 1.25, 2.5, 5.0 | Polyps failed to bud and died. qub.ac.ukgriffith.edu.au | Survival was lower in 2.5 and 5.0 µM treatments compared to the cooling method. qub.ac.ukgriffith.edu.au |

| 4 hours | 0.7, 1.25 | Budding rates were similar to the cooling method; polyps remained viable. qub.ac.ukgriffith.edu.au | Survival was similar to the cooling method. qub.ac.ukgriffith.edu.au |

| 4 hours | 2.5 | Budding rates were similar to the cooling method; polyps remained viable. qub.ac.ukgriffith.edu.au | Survival was similar to the cooling method, but deformity rates were higher. qub.ac.ukgriffith.edu.au |

Theoretical Mechanisms of Chemical/Biological Interactions

The biological activities of this compound and its derivatives are underpinned by their interactions with various biological macromolecules. In silico molecular docking and dynamics simulations have provided insights into the theoretical mechanisms governing these interactions.

A notable derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been investigated for its protective effects against cisplatin-induced organ damage. nih.gov The proposed mechanism of action for MMINA is through the inhibition of reactive oxygen species (ROS) and inflammation. nih.gov Molecular docking studies have elucidated the potential binding of MMINA within the active sites of key inflammatory proteins, including cyclooxygenase-2 (COX-2), signal transducer and activator of transcription 3 (STAT3), and tumor necrosis factor-alpha (TNF-α). nih.gov The binding of MMINA to these targets is stabilized by numerous steric and hydrophobic interactions, leading to the downregulation of inflammatory signaling pathways such as NF-κB and STAT-3. nih.gov This theoretical framework suggests that the this compound scaffold can serve as a basis for designing molecules that modulate inflammatory responses at a molecular level.

The interaction of indole derivatives with the human aryl hydrocarbon receptor (AhR) also provides a theoretical basis for their biological effects. The positioning of methyl and methoxy groups on the indole ring dictates whether the compound acts as an agonist or antagonist of AhR, with molecular modeling suggesting that these ligands share the same binding pocket but adopt unique binding modes that determine their functional outcome.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of compounds derived from this compound is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological activity, have been crucial in elucidating the pharmacophoric requirements for various therapeutic effects.

Influence of Indole Structure Modifications on Biological Efficacy

The core indole structure is a key determinant of the biological activity of this class of compounds. Modifications to the indole nucleus can significantly impact their pharmacological properties. For instance, the replacement of the indole core with an imidazole (B134444) moiety in a series of 5-(4-methoxyphenyl) derivatives resulted in a substantial decrease in inhibitory potency against arachidonate (B1239269) 15-lipoxygenase (ALOX15), highlighting the importance of the indole scaffold for this particular biological activity.

The nature of the linkage between indole units in dimeric structures also plays a critical role. In a series of bisindole compounds designed as HIV-1 fusion inhibitors, a 6–6′ linkage between the indole rings was found to be optimal for activity. Altering the linkage to 5–6′, 6–5′, or 5–5′ resulted in a significant reduction in both binding affinity and antiviral potency.

Impact of Substituents (e.g., Methoxy, Methyl, Halogenated Benzoyl Groups) on Pharmacological Properties

The type, position, and combination of substituents on the this compound scaffold and its associated phenyl rings have a profound impact on the pharmacological properties of the resulting derivatives.

The position of the methoxy group on the indole ring is a critical factor influencing biological activity. For example, in the context of AhR modulation, a methoxy group at the 7-position (7-MeO-indole) results in potent agonistic activity, whereas the effect of a 5-methoxy substitution can be different. The number and position of methoxy groups on an attached phenyl ring also modulate activity. In a series of colchicine (B1669291) analogues, the selective removal of methoxy groups from a trimethoxy-substituted ring A weakened binding to tubulin.

The methyl group at the 2-position of the indole ring is a defining feature of this compound class. Its presence and the addition of other methyl groups influence activity. For instance, 4-methylindole (B103444) is a potent AhR agonist, while 3-methylindole (B30407) acts as an antagonist. This demonstrates that the positional isomerism of the methyl group can dramatically switch the biological response.

The introduction of halogenated benzoyl groups and other substituted phenyl rings is a common strategy to modulate the activity of indole derivatives. In a study of 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives with cytotoxic activity against the MDA-MB-231 breast cancer cell line, the nature and position of substituents on an S-alkylated para-substituted bromomethyl benzene (B151609) moiety significantly influenced their potency. A derivative with a 4-chlorobenzyl group exhibited an IC50 of 30.56 µM, while a 4-bromobenzyl derivative had an IC50 of 33.21 µM. The introduction of a 4-nitrobenzyl group resulted in an IC50 of 35.14 µM. Further modification at the N1 position with a 1-(2-chloroethyl)piperidine (B1294334) hydrochloride afforded a derivative with an IC50 of 24.78 µM, demonstrating that combinations of different substituted moieties can lead to enhanced activity.

The following interactive data tables summarize some of the key research findings on the structure-activity relationships of this compound derivatives and related compounds.

Table 1: Cytotoxic Activity of 5-Methoxy-2-mercaptobenzimidazole Derivatives against MDA-MB-231 Breast Cancer Cells

| Compound ID | R Group (at Sulfur) | N1-Substituent | IC50 (µM) |

| 1 | 4-Chlorobenzyl | H | 30.56 |

| 2 | 4-Bromobenzyl | H | 33.21 |

| 3 | 4-Nitrobenzyl | H | 35.14 |

| 4 | 4-Chlorobenzyl | 1-(2-chloroethyl)piperidine | 24.78 |

Table 2: Inhibition of Arachidonate 15-Lipoxygenase (ALOX15) by Indole and Imidazole Derivatives

| Compound ID | Core Structure | R Group | IC50 (µM) |

| 5 | 5-(4-methoxyphenyl)-1H-indole | Sulfonamide derivative | 0.05 |

| 6 | 5-(4-methoxyphenyl)-1H-imidazole | Sulfonamide derivative | 2.0 |

| 7 | 5-(4-methoxyphenyl)-1H-benzimidazole | Sulfonamide derivative | 0.2 |

Advanced Research Applications and Future Directions

Role as a Building Block in Complex Molecule Synthesis

5-Methoxy-2-methylindole is a valuable precursor in organic synthesis due to the reactivity of the indole (B1671886) nucleus, which is further influenced by its methoxy (B1213986) and methyl substituents. This makes it an important starting material for constructing more complex molecular architectures. The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, facilitating various chemical transformations.

Synthesis of Indolylquinoxalines, Alkylindoles, and Cyclopentaindolones

The chemical versatility of this compound is demonstrated by its application in a range of synthetic reactions to produce diverse heterocyclic systems. It serves as a key reactant in condensation reactions for the preparation of indolylquinoxalines. Furthermore, it is utilized in iridium-catalyzed reductive alkylation processes to yield various alkylindoles. The compound is also employed in stereoselective [3+2] cyclopentannulation reactions, leading to the formation of cyclopentaindolones.

Development of Bioactive Molecules and Novel Therapeutic Agents

The this compound core is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential. Derivatives of this indole are explored for a variety of pharmacological activities, including potential antiviral, anti-inflammatory, and anticancer properties .

A significant application is in the synthesis of anti-inflammatory agents. The compound is involved in the metabolic synthesis of arylacetic acid derivatives, which are recognized for their anti-inflammatory effects . It is also a known intermediate in the preparation of Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) americanchemicalsuppliers.com. The structural framework of this compound is foundational to the development of new therapeutic agents targeting a range of diseases chemimpex.compubcompare.ai. For instance, related structures like 5-methoxyindole-2-carboxylic acid are used as reactants to prepare agents with anticancer and other therapeutic effects sigmaaldrich.com.

| Bioactive Molecule Class | Synthetic Application of this compound | Potential Therapeutic Area |

| Arylacetic Acids | Serves as a precursor in their metabolic synthesis americanchemicalsuppliers.com. | Anti-inflammatory . |

| Indomethacin Analogues | Used as an intermediate in the synthesis pathway americanchemicalsuppliers.commoleculardepot.com. | Anti-inflammatory, Antipyretic moleculardepot.com. |

| Novel Indole Derivatives | Acts as a foundational scaffold for new drug discovery chemimpex.compubcompare.ai. | Anticancer, Antiviral, Neurological Disorders chemimpex.com. |

Computational Studies and Drug Design

Computational chemistry provides powerful tools to investigate the interactions of small molecules with biological targets, thereby guiding the design of new and more effective drugs.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the basis of a compound's biological activity at the atomic level .

A derivative of this compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) , has been the subject of such in silico analysis to explore its pharmacological potential nih.gov. Molecular docking studies of MMINA have been performed against several protein targets implicated in inflammation. The results predicted strong interactions within the active sites of these proteins, as indicated by their binding free energies nih.gov.

| Protein Target | Binding Free Energy (kcal/mol) of MMINA | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -9.00 nih.gov | Not specified |

| Signal Transducer and Activator of Transcription 3 (STAT3) | -10.19 nih.gov | LEU:280, GLN:318 nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Not specified |

The binding analysis for MMINA with STAT3 revealed that the methoxy moiety of the indole derivative was involved in hydrogen bonding with the amino acid residues LEU:280 and GLN:318, contributing to its strong binding affinity nih.gov. Such computational predictions are vital for prioritizing compounds for further experimental testing nih.gov.

Computational Modeling for Structure-Activity Relationship Elucidation

Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, explaining how the chemical structure of a compound influences its biological activity. Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, use computational and statistical techniques to build models that predict the activity of new compounds based on their chemical structures oncodesign-services.comresearchgate.net.

These models help to identify key molecular features that govern potency and selectivity, guiding the optimization of lead compounds oncodesign-services.com. For derivatives of this compound, computational studies like the molecular docking of MMINA contribute to SAR by correlating specific structural features with biological function. For example, the predicted hydrogen bonds formed by the methoxy group of MMINA with its target protein help to explain its activity nih.gov. By systematically modifying the structure and using computational models to predict the effect on binding and activity, researchers can rationally design more potent and selective therapeutic agents uni-bonn.de.

Potential in Agrochemicals

Beyond pharmaceuticals, this compound has demonstrated potential applications in the field of agrochemicals. It has been identified as a useful compound for the development of plant growth regulators chemimpex.com. Its ability to modulate biological pathways can be harnessed to enhance crop yields and improve the resistance of plants to various environmental stressors chemimpex.com. This opens a promising avenue for future research and development in agriculture.

Development of Plant Growth Regulators

This compound has shown promise in the field of agrochemicals, particularly in the development of plant growth regulators. chemimpex.com While direct and extensive research on its specific mechanisms is still an evolving area, the structural similarity of indole compounds to natural plant hormones, such as auxin (indole-3-acetic acid), suggests its potential to influence plant development. A related compound, 5-methoxy-2-methyl-3-indoleacetic acid, is recognized for its role in various physiological processes in plants, including growth regulation and root development. guidechem.com The core indole structure is a key component of many compounds that regulate plant growth, and modifications to this structure, such as the addition of methoxy and methyl groups, can modulate its biological activity. The potential for this compound to be developed into a novel plant growth regulator is an active area of interest for enhancing crop yields and improving stress resistance. chemimpex.com

Modulation of Biological Pathways in Plants

The application of this compound in agriculture extends to its ability to modulate various biological pathways in plants. chemimpex.com By interacting with specific molecular targets, it has the potential to influence signaling cascades that govern plant growth, development, and responses to environmental stimuli. The methoxyindole scaffold is known to interact with and modulate complex cellular signaling networks. This modulation can lead to enhanced crop yields and improved resistance to environmental stressors. chemimpex.com For instance, a significant application lies in its potential antifungal properties against plant pathogens. Research has demonstrated the strong adverse activity of 5-methoxyindole (B15748) against the destructive fungus Fusarium graminearum, a major pathogen affecting wheat and other cereals. nih.gov This antifungal activity is a key aspect of its ability to modulate biological pathways in a way that protects plants from disease.

Emerging Research Areas and Unexplored Potential

Investigation of New Biological Activities

Beyond its potential in agriculture, researchers are actively investigating other biological activities of this compound. One of the most well-documented and striking examples is its potent ability to induce metamorphosis in the polyps of certain jellyfish species, such as Aurelia coerulea. researchgate.netresearchgate.net This process, known as strobilation, is the transition from a sessile polyp to a free-swimming medusa. researchgate.net Studies have shown that this compound is a more effective inducer of strobilation than other indole compounds like indomethacin. researchgate.net This has made it an invaluable tool in marine developmental biology for studying the complex life cycles of these organisms.

Another significant area of emerging research is its antifungal properties. As previously mentioned, 5-methoxyindole has demonstrated strong activity against the phytopathogenic fungus Fusarium graminearum. nih.gov The mechanism of this antifungal action involves the inhibition of fungal growth, as well as the formation and germination of conidia (spores). nih.gov Furthermore, it has been observed to induce the accumulation of reactive oxygen species (ROS) and subsequent cell death in the fungus. nih.gov

Below is a data table summarizing the inhibitory effects of 5-methoxyindole on Fusarium graminearum:

| Concentration of 5-methoxyindole | Effect on Fusarium graminearum | Reference |

| ≥0.5 mM | Complete inhibition of conidial growth | nih.gov |

| 1 mM | 4.46% conidial germination rate | nih.gov |

Analogs and Derivatives for Enhanced Efficacy and Reduced Toxicity

The synthesis of analogs and derivatives of this compound presents a promising strategy for enhancing its biological efficacy and reducing potential toxicity. The core indole structure is a versatile scaffold that allows for various chemical modifications. chim.it The synthesis of methoxy-activated indole derivatives is a topic of considerable research interest. chim.it For example, a novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been designed and synthesized as potential modulators of the Nur77 protein, which is a target for cancer therapy. nih.gov While this research is focused on a different therapeutic area, it highlights the potential for creating complex derivatives from a methoxyindole base to achieve specific biological effects. By strategically modifying the functional groups on the indole ring, it may be possible to develop analogs of this compound with improved antifungal activity or more precise control over the induction of metamorphosis in research organisms.

Applications in Materials Science (e.g., Dyes, Pigments, Fluorescent Compounds)

The unique photophysical properties of indole derivatives suggest their potential application in materials science, particularly in the development of dyes, pigments, and fluorescent compounds. Indole-fused heterocycles have been utilized as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org The electron-rich nature of the fused indole system is advantageous for initiating a more prominent intramolecular charge transfer transition in dye molecules. rsc.org Although specific research on this compound in this application is not yet widespread, its core structure is relevant to this field.

Furthermore, the general class of organic compounds that includes indole derivatives is central to the technology of Organic Light Emitting Diodes (OLEDs). jmaterenvironsci.comresearchgate.netcrimsonpublishers.com These materials are used to create the emissive layers in OLED displays and lighting. The tunability of the electronic properties of indole derivatives through chemical modification makes them attractive candidates for developing new materials for these applications. The fluorescence and phosphorescence characteristics of these organic molecules are key to the performance of OLED devices. jmaterenvironsci.com

Q & A

Basic: What experimental approaches are used to assess the efficacy of 5-Methoxy-2-methylindole in inducing cnidarian metamorphosis?

Answer:

To evaluate the compound's efficacy, researchers typically design dose-response experiments with controlled variables:

- Concentration gradients : Testing concentrations such as 1 µM (optimal for Carukia barnesi polyps) and higher/lower ranges to identify thresholds .

- Exposure duration : Time-course trials (24–120 hours) to determine optimal treatment periods, with daily monitoring of metamorphosis rates .

- Replicates : Using ≥3 replicates per treatment group to ensure statistical robustness .

- Controls : Seawater-only controls to rule out environmental artifacts .

- Health metrics : Recording "healthy detached medusae" to distinguish viable outcomes from partial or aberrant metamorphosis .

Advanced: How do contradictory findings on this compound’s effectiveness across scyphozoan lineages inform evolutionary hypotheses?

Answer:

The compound induces metamorphosis in Discomedusae (e.g., Aurelia aurita, Cassiopea xamachana) and Cubozoa (e.g., Carukia barnesi) but fails in Coronatae (e.g., Linuche sp.) . These contradictions suggest:

- Lineage-specific receptor pathways : Coronate species may lack conserved receptors or downstream signaling components responsive to indoles .

- Evolutionary divergence : The presence of indole-mediated metamorphosis in Discomedusae and Cubozoa, but not Coronatae, implies a shared ancestral mechanism lost or modified in the latter .

- Alternative inducers : Coronatae may rely on non-indole triggers (e.g., mechanical cues or microbial signals), necessitating comparative transcriptomic studies .

Basic: What methodological considerations are critical when designing dose-response experiments with this compound?

Answer:

Key considerations include:

- Solubility : The compound is stored at 0–6°C to prevent degradation; DMSO or ethanol is often used as a solvent carrier .

- Toxicity thresholds : Preliminary assays to identify lethal concentrations (e.g., >10 µM may induce stress responses in sensitive species) .

- Temporal resolution : Shorter exposure periods (24–48 hours) for fast-acting species vs. extended durations (96+ hours) for slower responders .

- Statistical rigor : Using ANOVA or non-parametric tests (e.g., Kruskal-Wallis) in SPSS or R to analyze variance across replicates .

Advanced: How does this compound’s induction mechanism compare to other indole derivatives?

Answer:

Compared to indomethacin, this compound shows:

- Higher specificity : Effective at lower concentrations (1 µM vs. 10 µM for indomethacin) in Cubozoans .

- Structural dependency : The methoxy and methyl groups at positions 5 and 2 enhance receptor binding affinity, unlike unsubstituted indoles (e.g., 2-methylindole), which require higher doses .

- Cross-reactivity : Both compounds activate conserved pathways in Discomedusae, but this compound uniquely suppresses adverse effects (e.g., tissue necrosis) in some species .

Basic: What analytical techniques confirm the structural integrity of this compound in experimental settings?

Answer:

- HPLC : Purity verification (>95–99% via high-performance liquid chromatography) to ensure batch consistency .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C2) .

- Melting point analysis : Consistency with literature values (85–88°C) as a quick purity check .

Advanced: What biochemical pathways are hypothesized to be involved in this compound-mediated metamorphosis?

Answer:

Proposed mechanisms include:

- Receptor-ligand interactions : Binding to G-protein-coupled receptors (GPCRs) or nuclear hormone receptors, triggering cAMP/PKA or retinoic acid-like signaling cascades .

- Oxidative stress modulation : Indirect activation of redox-sensitive transcription factors (e.g., NF-κB) via reactive oxygen species (ROS) .

- Microbiome crosstalk : Synergy with symbiotic bacteria that metabolize indoles into bioactive intermediates .

Advanced: How can researchers resolve contradictions in this compound’s species-specific effects?

Answer:

- Comparative genomics : Identify orthologous receptors in responsive (Discomedusae) vs. non-responsive (Coronatae) species .

- Knockdown/knockout studies : Use CRISPR-Cas9 to silence candidate genes (e.g., GPCR-α) in model cnidarians .

- Cross-species assays : Test compound efficacy in phylogenetically intermediate taxa (e.g., Staurozoa) to trace evolutionary patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.